molecular formula C23H20BrN3O3 B11550690 N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B11550690
M. Wt: 466.3 g/mol
InChI Key: PGRUJRJSVOWWHC-AFUMVMLFSA-N
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Description

N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzylidene hydrazinyl moiety, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide typically involves multiple steps. One common method includes the condensation of 3-bromobenzoyl chloride with 4-[(4-methylbenzyl)oxy]benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C23H20BrN3O3/c1-16-5-7-18(8-6-16)15-30-21-11-9-17(10-12-21)14-25-27-23(29)22(28)26-20-4-2-3-19(24)13-20/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

PGRUJRJSVOWWHC-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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